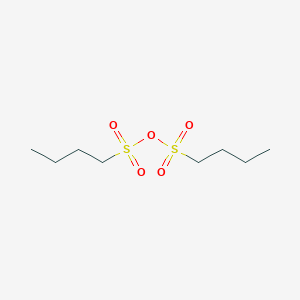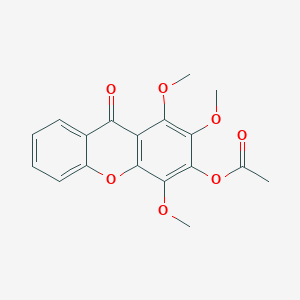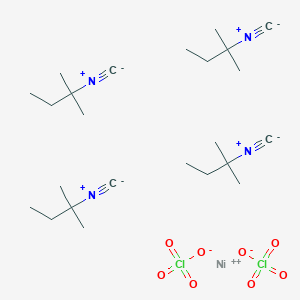
2-Isocyano-2-methylbutane;nickel(2+);diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyano-2-methylbutane;nickel(2+);diperchlorate is a coordination compound with the molecular formula C24H44Cl2N4NiO8. It is composed of nickel(2+) ions coordinated with 2-isocyano-2-methylbutane ligands and diperchlorate anions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-2-methylbutane;nickel(2+);diperchlorate typically involves the reaction of nickel(2+) salts with 2-isocyano-2-methylbutane in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Isocyano-2-methylbutane;nickel(2+);diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of nickel.
Reduction: Reduction reactions can convert the nickel(2+) ions to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 2-isocyano-2-methylbutane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation states of nickel, while substitution reactions can yield new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
2-Isocyano-2-methylbutane;nickel(2+);diperchlorate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: The compound’s coordination properties make it useful in studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Mecanismo De Acción
The mechanism of action of 2-Isocyano-2-methylbutane;nickel(2+);diperchlorate involves its ability to coordinate with various ligands and undergo redox reactions. The nickel(2+) ions serve as the central metal atoms, while the 2-isocyano-2-methylbutane ligands provide stability and reactivity. The diperchlorate anions balance the charge and contribute to the compound’s overall stability .
Comparación Con Compuestos Similares
Similar Compounds
Nickel(2+) perchlorate–2-isocyano-2-methylbutane (1/2/4): A similar coordination compound with different stoichiometry.
Nickel(2+), tetrakis(2-isocyano-2-methylbutane)-, diperchlorate: Another variant with a different ligand arrangement.
Uniqueness
2-Isocyano-2-methylbutane;nickel(2+);diperchlorate is unique due to its specific ligand arrangement and the presence of diperchlorate anions. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
106859-37-4 |
|---|---|
Fórmula molecular |
C24H44Cl2N4NiO8 |
Peso molecular |
646.2 g/mol |
Nombre IUPAC |
2-isocyano-2-methylbutane;nickel(2+);diperchlorate |
InChI |
InChI=1S/4C6H11N.2ClHO4.Ni/c4*1-5-6(2,3)7-4;2*2-1(3,4)5;/h4*5H2,1-3H3;2*(H,2,3,4,5);/q;;;;;;+2/p-2 |
Clave InChI |
RCVUMBRGCRVPLS-UHFFFAOYSA-L |
SMILES canónico |
CCC(C)(C)[N+]#[C-].CCC(C)(C)[N+]#[C-].CCC(C)(C)[N+]#[C-].CCC(C)(C)[N+]#[C-].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


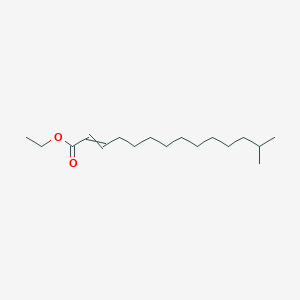
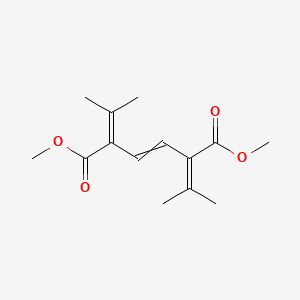
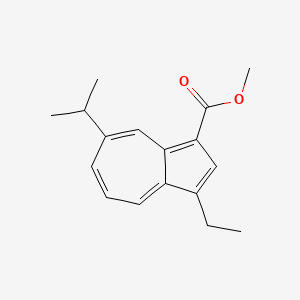
![Acetonitrile, [(4-methylphenyl)seleno]-](/img/structure/B14331818.png)
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)

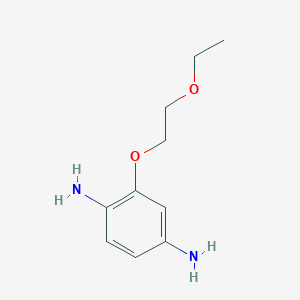
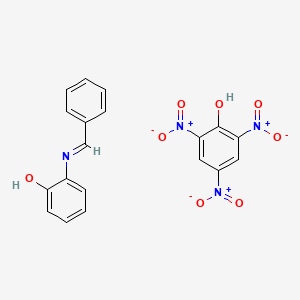
![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
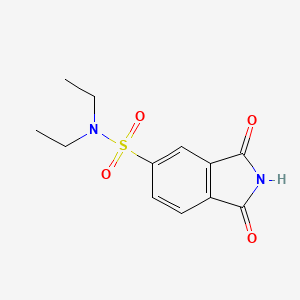
![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)
